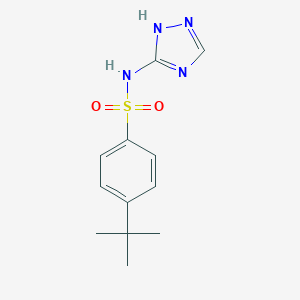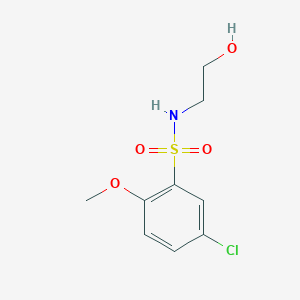
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide, also known as TBN-TS, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. This compound is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response and tumor growth.
Biochemische Und Physiologische Effekte
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ion production can lead to a decrease in the pH of the extracellular environment, which can have various physiological effects. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, making it a useful tool for studying the physiological processes involving these enzymes. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs. However, there are also limitations to the use of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments. It is a sulfonamide compound, which can lead to potential toxicity and side effects. Additionally, the synthesis method for 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide is complex and time-consuming, which can limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide. One potential direction is the development of new drugs based on the anti-inflammatory and anti-tumor effects of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide. Another potential direction is the study of the physiological effects of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide on various tissues and organs. Additionally, the synthesis method for 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide could be further optimized to increase yields and decrease the complexity of the process. Overall, 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has shown great potential for use in various fields of science and further research is needed to fully explore its potential applications.
Conclusion:
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide, or 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. It is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, exhibit anti-inflammatory and anti-tumor effects, and has potential applications in the development of new drugs. Further research is needed to fully explore the potential applications of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide in various fields of science.
Synthesemethoden
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 4H-1,2,4-triazole-3-thiol to produce 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide. This synthesis method has been extensively studied and optimized to produce high yields of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit potent inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.
Eigenschaften
Produktname |
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C12H16N4O2S |
Molekulargewicht |
280.35 g/mol |
IUPAC-Name |
4-tert-butyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O2S/c1-12(2,3)9-4-6-10(7-5-9)19(17,18)16-11-13-8-14-15-11/h4-8H,1-3H3,(H2,13,14,15,16) |
InChI-Schlüssel |
SIKSFNQPEOLKJR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


